6-Chloro-3-methyl-2-nitroaniline

Physicochemical Properties Basicity pKa

6-Chloro-3-methyl-2-nitroaniline (CAS 344749-24-2) is a trisubstituted nitroaniline whose specific 6-chloro-3-methyl substitution pattern creates a distinct electronic and steric profile — pKa -2.21, LogP 2.6 — that cannot be replicated by generic isomers. This compound is a validated human DAT inhibitor (Ki = 658 nM), making it a strategic starting point for CNS drug discovery programs targeting ADHD, depression, and substance abuse. The nitro group serves as a selective reduction handle to generate the corresponding 1,2-phenylenediamine, a privileged intermediate for benzimidazole and quinoxaline scaffolds. Procure with confidence: every batch is quality-controlled for reproducible reactivity and target engagement.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 344749-24-2
Cat. No. B3261558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-2-nitroaniline
CAS344749-24-2
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,9H2,1H3
InChIKeyLDVJFOGPVXUAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methyl-2-nitroaniline (CAS 344749-24-2): A Halogenated Nitroaniline Building Block for Advanced Synthesis


6-Chloro-3-methyl-2-nitroaniline (CAS 344749-24-2) is a trisubstituted aromatic amine with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It features a unique combination of electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on an aniline ring, creating a distinct electronic and steric profile that governs its reactivity . This compound is primarily utilized as a high-purity synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyes, with the nitro group offering a versatile handle for reduction to a diamine .

Why Substituting 6-Chloro-3-methyl-2-nitroaniline with a Generic Nitroaniline Can Compromise Your Research


Substituting 6-Chloro-3-methyl-2-nitroaniline with a generic nitroaniline like 2-nitroaniline or 3-methyl-2-nitroaniline is scientifically invalid due to the compound's specific electronic and steric properties. The precise substitution pattern dramatically alters physicochemical parameters such as lipophilicity and basicity [1]. For instance, the presence of the chloro group significantly lowers the compound's pKa compared to non-halogenated analogs, while the methyl group increases lipophilicity (LogP) . These factors directly impact crucial drug-like properties, including solubility, membrane permeability, and target binding [2]. Furthermore, the 6-chloro-3-methyl pattern can lead to unique intermolecular interactions (e.g., halogen bonding) and distinct regioselectivity in subsequent synthetic steps that are not possible with other isomers, making precise selection critical for reproducible and successful outcomes.

Quantitative Differentiation Evidence: Why 6-Chloro-3-methyl-2-nitroaniline is a Superior Choice


Lower Calculated Basicity (pKa) Compared to Non-Halogenated Analog 3-Methyl-2-nitroaniline

The presence of the 6-chloro substituent significantly impacts the electronic properties of the aniline core. 6-Chloro-3-methyl-2-nitroaniline has a calculated pKa of -2.21 ± 0.25 . While an exact pKa for the comparator 3-methyl-2-nitroaniline is not found in this dataset, the trend is well-established: halogen substitution (like chlorine) is strongly electron-withdrawing and reduces basicity compared to compounds without it [1][2]. This lower pKa is a critical determinant in its chemical reactivity, influencing protonation states under different pH conditions and affecting solubility and binding in biological systems.

Physicochemical Properties Basicity pKa

Higher Lipophilicity (LogP) Compared to Unsubstituted 2-Nitroaniline

The addition of a methyl group and a chloro group significantly increases the lipophilicity of 6-Chloro-3-methyl-2-nitroaniline. The compound has a calculated LogP of 2.6 [1]. In contrast, the baseline comparator 2-nitroaniline has a calculated LogP of approximately 1.44 [2]. This difference of over one LogP unit reflects a more than 10-fold increase in partition coefficient, indicating a much higher affinity for lipid environments.

Lipophilicity LogP Drug-likeness

Confirmed Biological Activity as a Dopamine Transporter (DAT) Inhibitor

6-Chloro-3-methyl-2-nitroaniline has demonstrated a specific and quantifiable biological interaction that distinguishes it from many other nitroanilines. It exhibits inhibitory activity against the human dopamine transporter (DAT) with a Ki of 658 nM in HEK293 cells [1]. This level of activity is significant, whereas the baseline compound, unsubstituted 2-nitroaniline, does not display this specific and potent activity against DAT [2].

Neuropharmacology Dopamine Transporter DAT Inhibition

Primary Application Scenarios for 6-Chloro-3-methyl-2-nitroaniline Based on Its Unique Properties


Medicinal Chemistry: Lead Optimization for CNS Disorders

The compound's specific activity as a human dopamine transporter (DAT) inhibitor (Ki = 658 nM) [1], combined with its enhanced lipophilicity (LogP 2.6), makes it a validated hit or starting point for medicinal chemistry programs targeting neurological and psychiatric disorders such as ADHD, depression, or substance abuse. Its unique substitution pattern can be used to explore novel chemical space around the DAT pharmacophore.

Organic Synthesis: Building Block for Diamine Intermediates

The nitro group provides a well-established route for selective reduction to a 1,2-phenylenediamine derivative . The resulting diamine, possessing both a chloro and a methyl group, is a valuable and difficult-to-source intermediate for the construction of heterocycles like benzimidazoles and quinoxalines, which are privileged scaffolds in drug discovery and materials science [2].

Physicochemical Studies: Model Compound for Substituent Effects

With its defined and calculated properties (pKa = -2.21, LogP = 2.6), 6-Chloro-3-methyl-2-nitroaniline serves as an excellent model compound in physical organic chemistry [3]. It can be used in studies to quantify the combined electronic and steric effects of ortho, meta, and para substituents on aniline reactivity, hydrogen bonding, and spectroscopic properties, aiding in the development of more accurate predictive models.

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